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Abstract: The automation of complex computational pipelines is critical in modern research,

particularly in fields like bioinformatics and drug development, which involve large-scale data

processing and analysis. The Pegasus Workflow Management System (WMS) provides a

robust framework for defining, executing, and monitoring these complex scientific workflows

across diverse computing environments.[1] By abstracting the logical workflow from the

physical execution details, Pegasus enhances portability, reliability, and scalability.[2][3] This

document provides a comprehensive guide to the core concepts of Pegasus and a step-by-

step protocol for executing a sample bioinformatics workflow to identify mutational overlaps

using data from the 1000 Genomes Project.

Core Concepts of the Pegasus Workflow
Management System
Pegasus is an open-source system that enables scientists to create abstract workflows that

are automatically mapped and executed on a range of computational resources, including high-

performance clusters, clouds, and grids.[1] The system is built on a key principle: the

separation of the workflow description from the execution environment.[4] This allows the same

workflow to be executed on a local machine, a campus cluster, or a national supercomputing

facility without modification.[5]

The primary components of the Pegasus architecture are:
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Abstract Workflow (DAX): The scientist defines the workflow as a Directed Acyclic Graph

(DAG), where nodes represent computational tasks and the edges represent dependencies.

[4][6] This description, known as a DAX (Directed Acyclic Graph in XML), is abstract and

does not specify where the code or data is located.[7] Users typically generate the DAX

using a high-level API in Python, R, or Java.[1]

Pegasus Planner (Mapper): This is the core engine that transforms the abstract DAX into a

concrete, executable workflow.[8] It adds necessary auxiliary tasks for data management,

such as staging input files, creating directories, and cleaning up intermediate data.[9]

Information Catalogs: The planner consults three catalogs to resolve the physical details of

the workflow:[9]

Site Catalog: Describes the computation and storage resources available (the "execution

sites").[7][10]

Transformation Catalog: Maps the logical names of executables used in the workflow to

their physical locations on the target sites.[10][11]

Replica Catalog: Maps the logical names of input files to their physical storage locations,

which can include file paths or URLs.[3][7]

Execution Engine: The resulting executable workflow is managed by an underlying execution

engine, typically HTCondor's DAGMan, which handles job submission, dependency

management, and error recovery.[8]
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Pegasus Architecture: From Abstract to Executable Workflow
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Caption: Pegasus architecture overview.
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General Protocol for Running a Pegasus Workflow
The following protocol outlines the high-level steps for executing any scientific workflow using

Pegasus command-line tools.

Protocol Steps:

Workflow Definition:

Write a script (e.g., dax-generator.py) using the Pegasus Python API to define the

computational tasks, their dependencies, and their input/output files. This script generates

the abstract workflow in a DAX file.[7]

Catalog Configuration:

Site Catalog (sites.xml): Define the execution site(s), specifying the working directory, and

the protocol for file transfers and job submission (e.g., local, HTCondor, SLURM).[7]

Replica Catalog (replicas.yml or .txt): For each logical input file name (LFN) required by

the workflow, provide its physical file name (PFN), which is its actual location (e.g.,

file:///path/to/input.txt).[3][7]

Transformation Catalog (transformations.yml or .txt): For each logical executable name,

define its physical path on the target site. Specify if the executable is pre-installed on the

site or if it needs to be transferred.[11]

Planning the Workflow:

Use the pegasus-plan command to map the abstract workflow to the execution site. This

command takes the DAX file and catalogs as input and generates an executable workflow

in a submit directory.

Command: pegasus-plan --dax my-workflow.dax --sites compute_site --output-site local --

dir submit_dir --submit

Execution and Monitoring:
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The --submit flag on pegasus-plan automatically sends the workflow to the execution

engine.

Monitor the workflow's progress using pegasus-status -v . This shows the status of jobs

(e.g., QUEUED, RUNNING, SUCCEEDED, FAILED).[12]

If the workflow fails, use pegasus-analyzer to diagnose the issue. The tool pinpoints the

failed job and provides relevant error logs.[12]

Analyzing Results and Provenance:

Once the workflow completes successfully, the final output files will be located in the

directory specified during planning.

Use pegasus-statistics to generate a summary of the execution, including job runtimes,

wait times, and data transfer volumes. This provenance data is crucial for performance

analysis and reproducibility.[12]
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Caption: High-level steps for a Pegasus workflow.

Application Protocol: 1000 Genomes Mutational
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This protocol details a bioinformatics workflow that identifies mutational overlaps using data

from the 1000 Genomes Project.[13] The workflow processes VCF (Variant Call Format) files to

find common mutations across different individuals and chromosomes.

Experimental Objective
To process a large genomic dataset in parallel to identify and merge mutational overlaps. The

workflow is designed to be scalable, allowing for the processing of numerous chromosomes

and individuals simultaneously.[13]

Methodology and Workflow Structure
The workflow consists of several parallel and merge steps, creating a complex DAG structure.

Workflow Jobs:

vcf-query: The initial step that queries a VCF file for a specific chromosome.

individuals: This job processes chunks of the VCF file in parallel to identify mutations for a

subset of individuals.[13]

individuals_merge: Merges the parallel outputs from the individuals jobs for a single

chromosome.

chromosomes: Processes the merged data for each chromosome.

chromosomes_merge: Merges the outputs from all chromosomes jobs.

final_merge: A final step to combine all results into a single output.
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1000 Genomes Mutational Overlap Workflow DAG
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Caption: Job dependencies for the 1000 Genomes workflow.

Execution Protocol
Prerequisites:

Pegasus WMS version 5.0 or higher[13]

Python version 3.6 or higher[13]
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HTCondor version 9.0 or higher[13]

Access to an execution environment (e.g., local Condor pool, HPC cluster).

Input data from the 1000 Genomes Project (VCF files).

Steps:

Clone the Workflow Repository: git clone https://github.com/pegasus-isi/1000genome-

workflow.git cd 1000genome-workflow

Generate the Workflow (DAX):

A Python script (dax-generator.py) is provided to create the DAX file.

Execute the script, specifying the desired number of parallel individuals jobs and the target

chromosome. For example, to create 10 parallel jobs for chromosome 22: ./dax-

generator.py --individuals 10 --chromosome 22

Configure Catalogs:

sites.xml: Modify this file to match your execution environment. The default is often a local

HTCondor pool.

rc.txt: Update the replica catalog to point to the location of your input VCF files.

tc.txt: Ensure the transformation catalog correctly points to the paths of the workflow's

executables (e.g., vcf-query).

Plan and Submit:

Use the provided submit script or run pegasus-plan directly.

./submit

This command plans the workflow, creating a submit directory (e.g.,

submit/user/pegasus/1000genome/run0001), and submits it to the local HTCondor

scheduler.
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Monitor Execution:

Open a new terminal and monitor the workflow's progress: pegasus-status -v

submit/user/pegasus/1000genome/run0001

Watch the jobs transition from READY to QUEUED, RUN, and finally SUCCESS.

Quantitative Data Summary
The following table summarizes the execution time for a sample run of the 1000 Genomes

workflow. The workflow was configured with 10 parallel individuals jobs for a single

chromosome and executed on one Haswell node at the NERSC Cori supercomputer.[13]

Job Class Job Name Wall Time (seconds)

Compute vcf-query 13

Compute individuals 10

Compute individuals_merge 2

Compute chromosomes 1

Compute chromosomes_merge 1

Compute final_merge 1

Total Compute Time 28

Auxiliary Pegasus Internal Jobs 10

Total Workflow Time 38

Table Notes: For parallel jobs (e.g., individuals), the maximum duration among all parallel

instances is reported. "Auxiliary" represents internal jobs managed by Pegasus for tasks like

directory creation and cleanup. Data sourced from the pegasus-isi/1000genome-workflow

GitHub repository.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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